molecular formula C22H26N2O5S B11355436 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11355436
M. Wt: 430.5 g/mol
InChI Key: VVTIPVYINLPMOH-UHFFFAOYSA-N
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Description

“N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE” is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a benzodioxin ring, a methanesulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE” typically involves multiple steps, including:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methanesulfonyl Group: This step often involves the reaction of the benzodioxin intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions, including nucleophilic substitution and cyclization.

    Coupling of the Benzodioxin and Piperidine Intermediates: This final step involves the coupling of the benzodioxin intermediate with the piperidine intermediate under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the methanesulfonyl group, potentially converting it to a thiol or sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce thiol or sulfide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a probe for investigating biochemical pathways and cellular processes.

Medicine

In medicine, the compound may have potential as a therapeutic agent. Its structural features suggest that it could interact with specific molecular targets, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Interaction with Receptors: It could interact with cell surface or intracellular receptors, modulating signal transduction pathways.

    Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or epigenetic regulators.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[(3-METHYLPHENYL)ETHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of “N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE” lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C22H26N2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H26N2O5S/c1-16-3-2-4-17(13-16)15-30(26,27)24-9-7-18(8-10-24)22(25)23-19-5-6-20-21(14-19)29-12-11-28-20/h2-6,13-14,18H,7-12,15H2,1H3,(H,23,25)

InChI Key

VVTIPVYINLPMOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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